molecular formula C20H28N4O3 B5603792 (3aR*,6S*)-2-tert-butyl-N-ethyl-1-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

(3aR*,6S*)-2-tert-butyl-N-ethyl-1-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

Cat. No. B5603792
M. Wt: 372.5 g/mol
InChI Key: TVNSOLMACAJNAB-LJRKYQKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, each carefully designed to introduce specific functional groups or structural features. For instance, Ikemoto et al. (2005) described a practical method for synthesizing an orally active CCR5 antagonist, highlighting the intricacies of synthesizing complex organic molecules, including the use of esterification, intramolecular Claisen type reactions, and the Suzuki−Miyaura reaction to build the molecule's core structure (Ikemoto et al., 2005).

Molecular Structure Analysis

The determination of a compound's molecular structure often requires sophisticated analytical techniques. Nadirova et al. (2019) explored the structure of esterification products of hexahydro-3a,6-epoxyisoindole carboxylic acids, utilizing X-ray structural analysis to elucidate the molecular configuration. Such analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule and its implications for reactivity and interaction with biological targets (Nadirova et al., 2019).

Chemical Reactions and Properties

Exploring chemical reactions and properties of compounds includes examining their reactivity under various conditions. Mironovich and Shcherbinin (2014) investigated the diazotization and formylation of pyrazolo-triazines, revealing the reactivity of the amino group and how it influences further chemical transformations (Mironovich & Shcherbinin, 2014).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystal structure, provide insights into its behavior in different environments. The study by Toze et al. (2013) on the nucleophilic cleavage of an epoxy bridge in a related compound sheds light on the importance of understanding such properties for the manipulation and application of these molecules (Toze et al., 2013).

Chemical Properties Analysis

Analyzing a compound's chemical properties involves understanding its reactivity, stability, and interactions with other molecules. Ivanov et al. (2018) synthesized new halo-substituted pyrazolo-triazines, offering insights into the stability of the pyrazolo-triazine system and its reactivity towards different chemical agents, highlighting the importance of chemical properties in the development of compounds with potential biological activities (Ivanov et al., 2018).

properties

IUPAC Name

(1R,7S)-3-tert-butyl-N-ethyl-4-oxo-N-(2-pyrazol-1-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-5-22(11-12-23-10-6-9-21-23)17(25)15-14-7-8-20(27-14)13-24(19(2,3)4)18(26)16(15)20/h6-10,14-16H,5,11-13H2,1-4H3/t14-,15?,16?,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNSOLMACAJNAB-LJRKYQKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN1C=CC=N1)C(=O)C2C3C=CC4(C2C(=O)N(C4)C(C)(C)C)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCN1C=CC=N1)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)C(C)(C)C)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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